molecular formula C10H9N3 B11914001 2-(Aziridin-1-yl)quinoxaline

2-(Aziridin-1-yl)quinoxaline

Cat. No.: B11914001
M. Wt: 171.20 g/mol
InChI Key: RRAXEXOPJDHWGU-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)quinoxaline is a heterocyclic compound that combines the structural features of aziridine and quinoxaline. Aziridine is a three-membered nitrogen-containing ring, while quinoxaline is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. This unique combination imparts distinct chemical and biological properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with aziridine. One common method is the nucleophilic substitution reaction where aziridine reacts with a halogenated quinoxaline derivative under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods: Another method, the Wenker synthesis, involves converting aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods provide aziridine, which can then be used to synthesize this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Aziridin-1-yl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Aziridin-1-yl)quinoxaline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of polymers and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)quinoxaline involves its interaction with biological macromolecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA and proteins, leading to the inhibition of their function. This reactivity is exploited in its potential use as an anticancer agent, where it can induce DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-(aziridin-1-yl)quinoxaline

InChI

InChI=1S/C10H9N3/c1-2-4-9-8(3-1)11-7-10(12-9)13-5-6-13/h1-4,7H,5-6H2

InChI Key

RRAXEXOPJDHWGU-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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